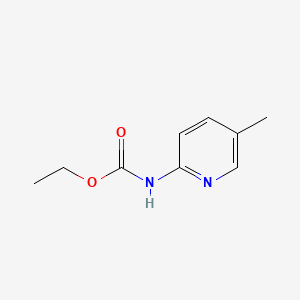

ethyl N-(5-methylpyridin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(5-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)11-8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWDOAOPDAIEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194295 | |

| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41322-67-2 | |

| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041322672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl N-(5-methylpyridin-2-yl)carbamate

Executive Summary

Target Molecule: Ethyl N-(5-methylpyridin-2-yl)carbamate

CAS: 41322-67-2

Molecular Formula: C

This guide details the synthesis of this compound, a critical intermediate in medicinal chemistry often utilized as a bioisostere for amides or as a precursor for urea-based kinase inhibitors. The primary challenge in synthesizing pyridine-2-yl carbamates lies in controlling the regioselectivity (N-acylation vs. ring nitrogen acylation) and preventing the formation of bis-acylated imide byproducts.

The following protocols prioritize Method A (Direct Acylation) for its scalability and cost-efficiency, while Method B (Buchwald-Hartwig Cross-Coupling) is presented as a strategic alternative for late-stage functionalization of complex halides.

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached by disconnecting the carbamate linkage.[1] The electron-rich nature of the 2-aminopyridine exocyclic nitrogen makes it a suitable nucleophile for attack on an activated carbonyl species.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the primary acylation route (Red) and the alternative cross-coupling route (Yellow).

Part 2: Primary Synthesis — Direct Acylation (Method A)

Rationale: This method utilizes the nucleophilicity of the exocyclic amine.[1] While the ring nitrogen is basic, the exocyclic amine is sufficiently nucleophilic to react with highly electrophilic chloroformates.[1] The use of a weak base (Pyridine or

Reaction Scheme

Mechanism of Action[2][3][4][5][6][7][8]

-

Nucleophilic Attack: The lone pair on the exocyclic nitrogen attacks the carbonyl carbon of ethyl chloroformate.[1]

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]

-

Elimination: Chloride is expelled, reforming the carbonyl.[1]

-

Deprotonation: The base removes the proton from the cationic nitrogen species to yield the neutral carbamate.[1]

Step-by-Step Protocol

Reagents:

-

2-Amino-5-methylpyridine (1.0 equiv)

-

Ethyl chloroformate (1.1 equiv)

-

Pyridine (1.2 equiv) or Triethylamine (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solubilization: Charge the flask with 2-Amino-5-methylpyridine and DCM . Cool the solution to

in an ice/water bath. -

Base Addition: Add Pyridine (or Triethylamine) in one portion. Stir for 10 minutes.

-

Acylation: Add Ethyl chloroformate dropwise via the addition funnel over 30 minutes. Critical: Maintain temperature

to prevent bis-acylation. -

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

-

Quench & Workup:

-

Quench with water (

).[1] -

Wash the organic layer with 1M HCl (

) to remove unreacted pyridine/amine.[1] Note: The product is a carbamate and is stable to dilute acid washes, unlike the starting amine. -

Wash with saturated NaHCO

( -

Dry over anhydrous Na

SO

-

-

Purification: Recrystallize the crude off-white solid from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .[1]

Yield: 75–85% Appearance: White crystalline solid.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Bis-acylation (Imide formation) | Excess chloroformate or high temp.[2] | Strictly control temp at |

| Low Yield | Product lost in acid wash.[1] | Ensure HCl wash is dilute (1M) and rapid; re-extract aqueous washes with DCM if necessary.[1] |

| Oily Product | Residual solvent or impurities.[1][3] | Triturate with cold pentane or hexanes to induce crystallization.[1] |

Part 3: Strategic Alternative — Buchwald-Hartwig Coupling (Method B)

Rationale: When the 2-aminopyridine precursor is unavailable or if the 5-position contains a sensitive group incompatible with acylation, a Palladium-catalyzed C-N coupling between the aryl halide and ethyl carbamate is preferred.

Reaction Workflow

Figure 2: Palladium-catalyzed cross-coupling workflow.

Protocol Summary:

-

Combine 2-Chloro-5-methylpyridine (1.0 eq), Ethyl carbamate (1.2 eq), Cs

CO -

Add Pd(OAc)

(5 mol%) and Xantphos (10 mol%) in 1,4-Dioxane . -

Degas with Argon. Heat to

for 12–16 hours. -

Filter through Celite, concentrate, and purify via flash column chromatography.[1]

Part 4: Characterization & Data[1][9]

Physicochemical Properties

| Property | Value | Source/Validation |

| Physical State | White crystalline solid | Experimental |

| Melting Point | 144.5 – 145.5 °C | [1] |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water | Experimental |

Spectral Data (Representative)

H NMR (400 MHz, CDCl- 8.60 (br s, 1H, NH ),[1]

-

8.05 (d,

-

7.92 (d,

-

7.48 (dd,

-

4.26 (q,

-

2.29 (s, 3H, Ar-CH

-

1.34 (t,

Note: The amide proton (

Part 5: Safety & Handling

-

Ethyl Chloroformate: Highly toxic, lachrymator, and corrosive.[1] Handle only in a fume hood.[1] Reacts violently with water to release HCl gas.[1]

-

2-Amino-5-methylpyridine: Irritant and toxic by ingestion.

-

Exotherm Control: The reaction of amines with chloroformates is exothermic.[1] Failure to cool the reaction (

) can lead to runaway conditions or rapid over-pressure if sealed too tightly.[1]

References

-

Organic Syntheses. (1951).[1] Ethyl N-methylcarbamate.[1][4] Org. Synth. 1951, 31,[1] 48. Retrieved from [Link][1]

-

National Institutes of Health (NIH).[1] (2025).[1][5][6][4][7] Buchwald-Hartwig Amination.[1] PubChem.[1][8][6][4] Retrieved from [Link]

Sources

- 1. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]

- 3. US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents [patents.google.com]

- 4. ethyl N-methyl-N-(methyldiazenyl)carbamate | C5H11N3O2 | CID 100823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate | C13H22O4 | CID 91694113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Ethyl N-(5-methylpyridin-2-yl)carbamate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the hypothesized mechanism of action of ethyl N-(5-methylpyridin-2-yl)carbamate. As a novel small molecule, its precise biological function remains to be fully elucidated. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established pharmacology of the broader carbamate class and preliminary data from structurally related analogs. We will explore potential molecular targets, propose detailed experimental workflows for target validation, and provide the scientific rationale behind these investigative strategies.

Introduction: The Carbamate Scaffold and the Pyridinyl Moiety

This compound belongs to the carbamate class of compounds, which are esters of carbamic acid. Carbamates are prevalent in medicinal chemistry and agrochemicals, largely due to their ability to act as inhibitors of serine hydrolases.[1] The core mechanism often involves the carbamylation of a serine residue within the enzyme's active site.[2] This interaction is typically reversible, distinguishing them from the often-irreversible inhibition seen with organophosphates.[2]

The presence of the 5-methylpyridine ring in this compound is significant. The pyridine ring is a common motif in pharmacologically active compounds, capable of participating in various intermolecular interactions, including hydrogen bonding and pi-stacking, which can influence target binding and selectivity.

Chemical Structure of this compound:

Hypothesized Mechanisms of Action

Based on the pharmacology of related compounds, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Acetylcholinesterase (AChE)

The most well-established mechanism for many carbamates is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. A structural analog, ethyl N-(6-methylpyridin-2-yl)carbamate, has been suggested to have acetylcholinesterase inhibitory activity.

The proposed mechanism involves the reversible carbamylation of the serine residue in the active site of AChE. This renders the enzyme temporarily inactive until the carbamate group is hydrolyzed, a process that is significantly slower than the hydrolysis of acetylcholine.

Caption: Figure 1: Proposed mechanism of AChE inhibition by this compound.

Hypothesis 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Emerging evidence suggests that some carbamates can inhibit other serine hydrolases. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The analog ethyl N-(6-methylpyridin-2-yl)carbamate has been identified as a potential FAAH inhibitor.

Experimental Validation of Hypothesized Mechanisms

To rigorously test these hypotheses, a multi-step experimental approach is recommended.

Synthesis of this compound

A reliable synthesis of the target compound is the first critical step. A general and effective method for the synthesis of pyridinyl carbamates involves the reaction of the corresponding aminopyridine with an alkyl chloroformate in the presence of a base.

-

Dissolution: Dissolve 2-amino-5-methylpyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add ethyl chloroformate dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

In Vitro Enzyme Inhibition Assays

This protocol is based on the Ellman's method, which uses acetylthiocholine as a substrate.[5] The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[6][7]

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, DTNB, and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Plate Preparation: In a 96-well plate, add the buffer, AChE solution, and the test compound or a known inhibitor (e.g., physostigmine) as a positive control.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add the substrate, acetylthiocholine iodide, to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.[8]

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

This is a fluorescence-based assay that uses a fluorogenic substrate for FAAH.[9][10]

-

Reagent Preparation: Prepare solutions of recombinant human FAAH, a fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide), and various concentrations of this compound in an appropriate assay buffer.

-

Assay Plate Preparation: In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or a known FAAH inhibitor (e.g., JZL195) as a positive control.[9]

-

Pre-incubation: Incubate the plate at 37 °C for approximately 5 minutes.

-

Reaction Initiation: Add the FAAH substrate to all wells.

-

Incubation: Cover the plate and incubate at 37 °C for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Target Engagement in a Cellular Context

To confirm that the compound interacts with its putative target in a physiological environment, a Cellular Thermal Shift Assay (CETSA) can be performed.[2][3][11][12][13] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line for AChE or a cell line expressing FAAH) and treat the cells with either vehicle (e.g., DMSO) or various concentrations of this compound.

-

Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation of Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (AChE or FAAH) remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[11]

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Figure 2: A stepwise workflow for the experimental validation of the hypothesized mechanisms of action.

Analysis of Enzyme Kinetics

Should in vitro assays confirm inhibitory activity, further kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14][15][16] This is achieved by measuring the reaction rates at varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[17] For a reversible competitive inhibitor, an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) is expected.[15][16]

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experiments.

| Parameter | Acetylcholinesterase (AChE) | Fatty Acid Amide Hydrolase (FAAH) |

| IC50 (µM) | Experimental Value | Experimental Value |

| Mode of Inhibition | e.g., Competitive | e.g., Competitive |

| CETSA Thermal Shift (°C) | Experimental Value | Experimental Value |

Conclusion

References

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

-

LibreTexts Chemistry. 5.4: Enzyme Inhibition. (2025). Available from: [Link]

- Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.

-

Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]

-

Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Available from: [Link]

-

AK Lectures. Enzyme Kinetics of Reversible Inhibition. Available from: [Link]

-

MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available from: [Link]

-

News-Medical. Cellular Thermal Shift Assay (CETSA). (2020). Available from: [Link]

-

BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Available from: [Link]

-

ACS Publications. Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry. Available from: [Link]

-

Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Available from: [Link]

-

ResearchGate. Enzyme kinetics of reversible inhibition. Characteristic... Available from: [Link]

-

PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]

-

ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

- Google Patents. Method for preparing N-substituted ethyl carbamate.

Sources

- 1. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. japsonline.com [japsonline.com]

- 6. attogene.com [attogene.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. news-medical.net [news-medical.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Khan Academy [khanacademy.org]

- 16. aklectures.com [aklectures.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties, Synthesis, and Characterization of Ethyl N-(5-methylpyridin-2-yl)carbamate

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its unique hydrogen bonding capabilities and metabolic stability, making it a prevalent feature in numerous approved therapeutic agents.[1][2] When incorporated into a pyridinyl scaffold, a privileged structure in drug discovery, the resulting molecule presents a compelling target for novel therapeutic development. This guide provides a comprehensive theoretical and practical framework for ethyl N-(5-methylpyridin-2-yl)carbamate, a novel compound with significant research potential. We will delineate a robust synthetic pathway, predict its spectral characteristics for structural verification, and detail a computational workflow to elucidate its theoretical properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical entity.

Rationale and Proposed Synthesis

The strategic design of novel molecular entities requires a logical and efficient synthetic route. The most direct and widely adopted method for synthesizing N-aryl carbamates involves the reaction of an amine with an appropriate chloroformate.[3][4] This approach is favored for its reliability and generally high yields under mild conditions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, points to two readily available starting materials: 2-amino-5-methylpyridine and ethyl chloroformate. The key bond disconnection occurs at the carbamate nitrogen-carbonyl carbon bond, a standard transformation in organic synthesis.

Sources

The Pyridyl-Carbamate Scaffold: A Technical Guide to Ethyl N-(5-methylpyridin-2-yl)carbamate

[1][2]

Executive Summary

This compound represents a canonical example of the N-heteroaryl carbamate class.[1][2] While structurally simple, this molecule serves as a pivotal building block in medicinal chemistry, functioning simultaneously as a robust protecting group, a "masked" isocyanate for urea synthesis, and a bioactive pharmacophore in the development of Kv7 (KCNQ) potassium channel openers .[1]

This guide explores the molecule's transition from a synthetic intermediate to a functional motif in neuroactive drug discovery, providing validated protocols for its synthesis and downstream application.[1]

Discovery and Historical Context

The history of this compound is inextricably linked to the evolution of aminopyridine functionalization and the discovery of the "carbamate switch" in anticonvulsant therapy.[1][2]

The Early Synthetic Era (1920s–1950s)

The initial isolation of pyridyl carbamates emerged from efforts to characterize coal-tar derivatives.[1][2] Early 20th-century chemists, including those at the Chemische Fabrik von Heyden, utilized ethyl chloroformate to derivatize aminopyridines for melting point characterization.[1][2] The 5-methyl analog (derived from 2-amino-5-picoline) was identified as a stable, crystalline solid, distinct from its liquid alkyl-pyridine precursors.[1][2]

The Kv7 Channel Breakthrough (1980s–Present)

The true medicinal significance of this scaffold was realized during the structure-activity relationship (SAR) studies that led to Flupirtine and Retigabine (Ezogabine) .[2]

-

The Pharmacophore Discovery: Researchers discovered that the –NH–C(=O)–O–Et moiety was not merely a passive linker but a critical hydrogen-bond donor/acceptor motif that stabilized the open conformation of KCNQ2/3 potassium channels.[1]

-

The 5-Methyl Role: While Flupirtine utilizes a tri-substituted pyridine, the 5-methylpyridin-2-yl carbamate served as a simplified "fragment lead" in early SAR libraries, helping to establish the necessity of the electron-rich pyridine ring for channel selectivity.[1][2]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 41322-67-2 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 144–146 °C |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~12.5 (Carbamate NH) |

Technical Synthesis Protocol

This protocol describes the Schotten-Baumann type acylation , optimized for high yield and purity without the need for chromatographic purification.[1]

Reagents and Materials

-

Precursor: 2-Amino-5-methylpyridine (2-Amino-5-picoline) [CAS: 1603-41-4][1][2]

-

Solvent: Dichloromethane (DCM) or Toluene (for scale-up)[1][2]

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 2-amino-5-methylpyridine (10.0 g, 92.5 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under a nitrogen atmosphere.

-

Base Addition: Add anhydrous pyridine (8.2 mL, 101 mmol) dropwise. Note: Pyridine acts as both a base and an acylation catalyst.[1][2]

-

Acylation: Add ethyl chloroformate (9.7 mL, 101 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).[1][2]

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (50 mL).

-

Separate the organic layer and wash with water (2 x 50 mL) followed by brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.[1][2]

Yield Expectation: 85–92%

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the subsequent "Urea Synthesis" application.

Figure 1: The synthetic pathway from aminopicoline to the carbamate, highlighting its utility as a precursor for urea synthesis.[1]

Applications in Drug Discovery[1][5]

The "Masked Isocyanate" Strategy

This compound serves as a safer alternative to isocyanates for synthesizing unsymmetrical ureas .[1][2] By reacting this carbamate with a second amine at elevated temperatures (80–100°C), researchers can generate urea-based inhibitors (e.g., for kinase or epoxide hydrolase inhibition) without handling toxic pyridyl isocyanates.[1][2]

Directed Ortho-Metalation (DoM)

The carbamate group is a weak Directing Metalation Group (DMG) .[1][2] Treatment with tert-butyllithium at -78°C allows for lithiation at the C3 position of the pyridine ring.[1][2]

-

Application: This enables the introduction of electrophiles (iodine, formyl, etc.) at the C3 position, facilitating the synthesis of complex fused heterocycles like 1,8-naphthyridines .[1]

Pharmacological Relevance (Kv7 Channels)

In the context of KCNQ (Kv7) openers:

-

Binding Mode: The carbamate carbonyl accepts a hydrogen bond from the channel pore loop (typically a tryptophan or glycine residue), while the NH acts as a donor.[1]

-

5-Methyl Effect: The methyl group at the 5-position modulates the lipophilicity (LogP) and metabolic stability of the pyridine ring, protecting it from rapid oxidation compared to the unsubstituted analog.[1][2]

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified:

References

-

Org. Synth. 1951, 31, 45. Ethyl N-Methylcarbamate.[1][2] (Foundational protocol for carbamate synthesis using ethyl chloroformate). Link[1][2]

-

Miceli, F. et al. (2008). Molecular pathophysiology and pharmacology of the Kv7.2/Kv7.3 channel.[1] (Discusses the pharmacophore relevance of the carbamate moiety in retigabine/flupirtine analogs). Link

-

Lovering, F. et al. (2016). The discovery of pyridyl bis-amide KCNQ2/3 openers.[1] (Highlights the structural evolution of pyridine-based openers). Link[1][2]

-

Knochel, P. et al. (2006). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] (Details the use of directing groups like carbamates in pyridine functionalization). Link[1][2]

-

ChemicalBook Entry. this compound (CAS 41322-67-2).[1][2][3][4] (Physical property verification).[1][2] Link

Sources

- 1. 106840-72-6|Ethyl (3-hydroxypyridin-2-yl)carbamate|BLDPharm [bldpharm.com]

- 2. 304873-96-9|tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. 944900-79-2|tert-butyl (5-acetylpyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. 551911-78-5|Methyl (4-methylpyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl N-(5-methylpyridin-2-yl)carbamate

This guide provides a comprehensive overview of the synthetic routes and critical starting materials for the preparation of ethyl N-(5-methylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide not only procedural steps but also the underlying chemical rationale, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently achieved through the carbamoylation of 2-amino-5-methylpyridine. This process involves the formation of a carbamate linkage by reacting the primary amino group of the pyridine ring with a suitable electrophilic reagent that provides the ethyl carbamoyl moiety. The predominant and most direct method for this transformation is the reaction with ethyl chloroformate.

The overall synthetic strategy can be visualized as a two-stage process: first, the synthesis or sourcing of the key precursor, 2-amino-5-methylpyridine, and second, its subsequent conversion to the target carbamate.

Caption: High-level workflow for the synthesis of the target carbamate.

Core Starting Materials: Properties and Sourcing

The success of the synthesis hinges on the quality and handling of two primary starting materials.

2-Amino-5-methylpyridine (CAS: 1603-41-4)

Also known as 5-amino-2-picoline, this compound is the nucleophilic backbone of the target molecule.

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Light yellow to colorless crystalline flakes[1] |

| Melting Point | 76-78 °C |

| Solubility | Soluble in water, toluene, and benzene[1] |

| Purity (Commercial) | Typically ≥98%[1] |

Expertise & Experience: The purity of 2-amino-5-methylpyridine is paramount. The presence of isomeric impurities, such as 2-amino-3-methylpyridine, can lead to difficulties in the purification of the final product. When sourcing this material, a certificate of analysis confirming purity by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential.

Synthesis of 2-Amino-5-methylpyridine: For laboratories where sourcing is a challenge, this precursor can be synthesized. A common industrial method is the Chichibabin reaction, which involves the amination of 3-methylpyridine (3-picoline) with sodium amide in an inert solvent at elevated temperatures and pressures[1][2]. Another documented route proceeds via the N-oxide of 3-methylpyridine[1][2][3]. This latter method involves reacting 3-methylpyridine 1-oxide with an electrophilic compound like thionyl chloride in the presence of a trialkylamine, followed by hydrolysis[3][4].

Ethyl Chloroformate (CAS: 541-41-3)

This reagent is the electrophilic source of the ethyl carbamoyl group. It is a highly reactive and hazardous material that requires careful handling.

| Property | Value |

| Molecular Formula | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 93-95 °C |

| Key Hazards | Highly flammable, corrosive, toxic upon inhalation, lachrymator |

Trustworthiness: Due to its reactivity with water (hydrolysis to ethanol, CO₂, and HCl), ethyl chloroformate must be handled under anhydrous conditions. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of the reagent and ensure high yields. Always use this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthetic Protocol and Mechanistic Insight

The formation of the carbamate is a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-methylpyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

Physicochemical Characteristics of Substituted Pyridine Carbamates

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pyridine-Carbamate Synergy

In medicinal chemistry, the fusion of a pyridine ring with a carbamate moiety creates a scaffold with unique physicochemical duality. The pyridine heterocycle introduces tunable basicity, hydrogen-bond acceptance, and aqueous solubility, while the carbamate functionality serves as a versatile pharmacophore—acting either as a stable peptide mimic or a reactive "warhead" for covalent enzyme inhibition (e.g., Cholinesterase inhibitors).

This guide dissects the physicochemical behavior of substituted pyridine carbamates, focusing on their electronic architecture, hydrolytic stability, and lipophilicity profiles. It provides actionable protocols for synthesis and characterization, grounded in rigorous kinetic and thermodynamic principles.

Molecular Architecture & Electronic Effects

The Push-Pull Electronic System

The physicochemical behavior of pyridine carbamates is governed by the electronic interplay between the electron-deficient pyridine ring and the resonance-stabilized carbamate.

-

Pyridine Ring: Acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-R), particularly at the 2- and 4-positions. This decreases the electron density on the carbamate oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis).

-

Carbamate Moiety: The nitrogen lone pair donates electron density into the carbonyl (

-donation), stabilizing the structure. However, if the carbamate nitrogen is attached directly to an electron-poor pyridine (in N-pyridyl carbamates), this donation is attenuated.

pKa Modulation

The basicity of the pyridine nitrogen (

| Substituent (R) | Electronic Effect | Impact on | Impact on Carbamate Stability |

| -OCH₃, -CH₃ | Electron Donating (+I, +R) | Increases (More Basic) | Stabilizes (Reduces carbonyl electrophilicity) |

| -H | Neutral | Baseline (~5.2 for pyridine) | Baseline |

| -Cl, -Br | Weak EWG (-I > +R) | Decreases (Less Basic) | Destabilizes (Increases hydrolysis rate) |

| -NO₂, -CF₃ | Strong EWG (-I, -R) | Significantly Decreases | Highly Labile (Rapid hydrolysis) |

Causality: Electron-withdrawing groups reduce the electron density on the ring nitrogen, lowering the pKa. Simultaneously, they pull density from the carbamate linkage (if conjugated), accelerating alkaline hydrolysis.

Chemical Stability & Hydrolysis Kinetics

The metabolic and shelf-life stability of pyridine carbamates is dictated by their susceptibility to hydrolysis. Unlike simple alkyl carbamates, pyridine derivatives often exhibit accelerated hydrolysis due to the leaving group ability of the pyridinol or aminopyridine.

Hydrolysis Mechanism (Alkaline)

The dominant degradation pathway at physiological pH (7.4) and basic conditions is the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

-

Nucleophilic Attack: Hydroxide ion (

) attacks the carbamate carbonyl carbon. -

Tetrahedral Intermediate: Formation of a transient anionic species.

-

Collapse & Elimination: The C-O or C-N bond breaks, expelling the leaving group (e.g., a substituted pyridinol).

Key Insight: For O-carbamates (Pyridyl-O-CO-NR2), the reaction rate is heavily dependent on the pKa of the leaving pyridinol. Lower pKa of the leaving group (more acidic pyridinol) correlates with faster hydrolysis (

Visualization: Hydrolysis Pathway

The following diagram illustrates the kinetic pathway and the influence of pH.

Caption: Kinetic pathway of alkaline hydrolysis for pyridine carbamates via the BAC2 mechanism. The elimination step (k2) is often rate-determining and driven by the stability of the leaving pyridinol anion.

Lipophilicity (LogP/LogD) & Solubility

Optimizing the LogP of pyridine carbamates is critical for bioavailability, particularly for CNS-targeting drugs (e.g., Alzheimer's treatments) where BBB penetration is required.

-

LogP Range: Typical bioactive pyridine carbamates fall in the LogP range of 1.5 – 3.5 .

-

pH Dependence (LogD): Since pyridine is basic (pKa ~3–6 depending on substitution), the distribution coefficient (LogD) varies with pH.

-

At pH < pKa (Stomach): The pyridine is protonated (

), drastically lowering LogD and increasing aqueous solubility. -

At pH > pKa (Blood/Intestine): The molecule is neutral, maximizing membrane permeability.

-

Experimental Note: When measuring LogP via Shake-Flask or HPLC, buffered mobile phases are mandatory to suppress ionization of the pyridine nitrogen.

Experimental Protocols

Protocol: Synthesis of Pyridyl Carbamates (Isocyanate Route)

This method is preferred for its atom economy and mild conditions, avoiding the use of phosgene.

Reagents: Substituted pyridinol, Alkyl/Aryl Isocyanate, Triethylamine (TEA) or DBTL (catalyst), Dichloromethane (DCM).

-

Preparation: Dissolve 1.0 eq of substituted pyridinol in anhydrous DCM under inert atmosphere (

). -

Activation: Add 0.1 eq of TEA (or DBTL for steric bulk). Stir for 10 min.

-

Addition: Dropwise add 1.1 eq of the isocyanate dissolved in DCM.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of pyridinol).

-

Workup: Quench with water. Wash organic layer with saturated

(to remove unreacted pyridinol) and brine. -

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.

Self-Validation: The appearance of a carbonyl stretch at ~1720–1750 cm⁻¹ in IR and the downfield shift of pyridyl protons in ¹H NMR confirm carbamate formation.

Protocol: Hydrolysis Kinetic Assay

To determine the half-life (

Reagents: Phosphate buffer (pH 7.4), NaOH solution, HPLC grade Acetonitrile.

-

Stock Solution: Prepare 10 mM stock of the carbamate in Acetonitrile.

-

Incubation: Dilute stock 1:100 into pre-warmed (37°C) phosphate buffer (pH 7.4). Final concentration: 100 µM.

-

Sampling: Aliquot 100 µL at defined intervals (0, 15, 30, 60, 120, 240 min).

-

Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop the reaction.

-

Analysis: Inject into RP-HPLC (C18 column). Monitor disappearance of parent peak and appearance of hydrolysis product (pyridinol).

-

Calculation: Plot

vs. time. The slope

Biological Relevance: Cholinesterase Inhibitors

Substituted pyridine carbamates are a privileged scaffold for designing Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors (e.g., analogs of Rivastigmine or Neostigmine).

-

Mechanism: They act as pseudo-irreversible inhibitors . The enzyme's serine hydroxyl attacks the carbamate, transferring the carbamoyl group to the enzyme (carbamoylation).

-

Selectivity:

-

AChE Selectivity: Often favored by N-methyl or N-ethyl carbamates with specific pyridine substituents that interact with the anionic sub-site.

-

BChE Selectivity: Favored by bulkier carbamate substituents (e.g., heptyl) which fit the larger active site of BChE.

-

SAR Summary Table

| Structural Modification | Effect on AChE Inhibition | Effect on Stability |

| Pyridine 3-Substitution | Optimal for fitting the active site gorge | Neutral |

| N,N-Dimethyl Carbamate | High potency (classic motif) | Moderate Stability |

| N-Aryl Carbamate | Variable (often lower potency) | Lower Stability (Electronic effects) |

| Quaternization of Npy | Increases potency (cation-pi interaction) | Decreases BBB permeability (Permanent charge) |

Physicochemical Optimization Workflow

The following workflow outlines the logical progression for optimizing a pyridine carbamate lead.

Caption: Iterative workflow for the physicochemical profiling and optimization of pyridine carbamate drug candidates.

References

-

Kinetics and Mechanism of Hydrolysis of Carbamates. ResearchGate. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry and Synthesis. PMC - NIH. Available at: [Link]

-

New Pyridine Derivatives as Inhibitors of Acetylcholinesterase. PMC - NIH. Available at: [Link]

-

pKa, Solubility, and Lipophilicity in Drug Discovery. ResearchGate. Available at: [Link]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of Ethyl N-(5-methylpyridin-2-yl)carbamate

Abstract

Ethyl N-(5-methylpyridin-2-yl)carbamate represents a novel small molecule with a chemical scaffold suggestive of diverse pharmacological activities. The carbamate moiety is a well-established pharmacophore present in a multitude of approved therapeutic agents, known for its role in enzyme inhibition through covalent modification.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. By leveraging knowledge from structurally related molecules and established target identification methodologies, this document outlines a strategic, multi-pronged approach to elucidate its mechanism of action and unlock its therapeutic promise. We will delve into hypothesized targets based on chemical analogy, propose detailed experimental workflows for target identification and validation, and provide the causal logic behind these experimental choices to ensure a robust and scientifically rigorous investigation.

Introduction: The Carbamate Scaffold as a Privileged Structure in Drug Discovery

The carbamate group is a versatile functional group that is a key structural motif in numerous pharmaceuticals.[2] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to form reversible covalent bonds with serine hydrolases, makes it a particularly effective pharmacophore for enzyme inhibitors.[1][3] Carbamate-containing drugs have been successfully developed for a range of therapeutic areas, including neurodegenerative diseases (e.g., rivastigmine, an acetylcholinesterase inhibitor) and cancer (e.g., mitomycin C).[2]

This compound, the subject of this guide, features this critical carbamate moiety attached to a 5-methylpyridine ring. While specific biological data for this exact molecule is not extensively documented in publicly available literature, the structural alerts from its constituent parts allow us to formulate well-grounded hypotheses about its potential molecular targets. The pyridine ring offers additional opportunities for hydrogen bonding and pi-stacking interactions within a target's binding site, potentially conferring selectivity and potency.

This guide will therefore proceed not by detailing known activities, but by proposing a logical and efficient pathway for the de-orphaning of this compound, from initial hypothesis generation to rigorous experimental validation.

Hypothesized Therapeutic Target Classes

Based on the known pharmacology of structurally analogous carbamates, we can prioritize several protein families as high-probability targets for this compound.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Rationale: The inhibition of cholinesterases is a hallmark of many carbamate compounds, which are widely used as insecticides and in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][4][5] Structurally similar compounds, such as ethyl N-(6-methylpyridin-2-yl)carbamate, have been suggested to inhibit acetylcholinesterase.[6] The mechanism of action involves the carbamylation of a critical serine residue in the enzyme's active site, leading to a temporary inactivation of the enzyme and an increase in the neurotransmitter acetylcholine in the synaptic cleft.[5][7]

Potential Therapeutic Areas:

-

Alzheimer's Disease

-

Parkinson's Disease Dementia

-

Myasthenia Gravis

Fatty Acid Amide Hydrolase (FAAH)

Rationale: FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which has therapeutic implications for pain, inflammation, and anxiety. Carbamates are a known class of FAAH inhibitors.[6] The pyridine ring in our lead compound could potentially confer selectivity for FAAH over other serine hydrolases.

Potential Therapeutic Areas:

-

Neuropathic and inflammatory pain

-

Anxiety disorders

-

Neuroinflammation

Other Serine Hydrolases

The broad reactivity of the carbamate moiety suggests that other serine hydrolases could also be potential targets. This includes, but is not limited to, lipases and proteases that play roles in various pathological conditions. A broad, unbiased screening approach is therefore warranted to identify novel targets.

A Strategic Workflow for Target Identification and Validation

To systematically identify and validate the molecular targets of this compound, a multi-step, evidence-based approach is essential. The following workflow is designed to move from broad, unbiased screening to specific, high-confidence target validation.

Caption: A strategic workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase aims to identify all potential protein interactors of the compound in a complex biological matrix, such as a cell lysate or tissue homogenate.

This method involves immobilizing the compound of interest to a solid support to "fish" for its binding partners.[8][9]

Causality behind Experimental Choices: AP-MS is a powerful technique for identifying direct binding partners. The choice of linker and immobilization point on the small molecule is critical to ensure that the pharmacophore remains accessible for protein binding.

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker should be attached at a position that does not interfere with the presumed pharmacophore.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.

-

Incubation: Incubate the compound-conjugated beads with a relevant cell or tissue lysate. A control experiment using beads without the compound is essential.

-

Washing: Wash the beads extensively to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

CETSA is a label-free method that relies on the principle that a protein's thermal stability increases upon ligand binding.[10]

Causality behind Experimental Choices: CETSA is performed in a cellular context, which can provide more physiologically relevant information than in vitro methods. It does not require chemical modification of the compound, thus avoiding potential artifacts.

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heating: Heat the samples across a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling).

-

Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound.

Phase 2: Target Validation

Once a list of candidate targets is generated, the next step is to validate these interactions using orthogonal assays.

For candidate enzymes like AChE or FAAH, direct enzymatic assays are the gold standard for confirming inhibition.

Step-by-Step Methodology (Example: AChE Inhibition Assay):

-

Reagents: Recombinant human AChE, acetylthiocholine (substrate), and DTNB (Ellman's reagent).

-

Assay Setup: In a 96-well plate, add buffer, varying concentrations of this compound, and AChE.

-

Incubation: Incubate for a defined period to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: Add acetylthiocholine and DTNB to initiate the reaction.

-

Measurement: Measure the absorbance at 412 nm over time. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Calculate the IC50 value of the compound.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Ki | The inhibition constant; a measure of the inhibitor's binding affinity. |

| Mechanism of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. Determined by varying substrate concentration. |

Phase 3: Mechanism of Action Studies

With a validated target, the final phase focuses on elucidating the precise mechanism of action at the molecular and cellular levels.

To confirm the binding site, particularly for enzymes with a catalytic serine, mutating this residue can provide definitive evidence.

Causality behind Experimental Choices: If the compound acts via carbamylation of a specific serine residue, mutating this serine to a non-reactive amino acid (e.g., alanine) should abolish the compound's inhibitory effect.

Step-by-Step Methodology:

-

Mutagenesis: Generate a mutant version of the target protein where the hypothesized binding site residue (e.g., the catalytic serine) is changed.

-

Protein Expression and Purification: Express and purify both the wild-type and mutant proteins.

-

Enzymatic Assay: Perform the in vitro enzymatic assay with both protein versions. A significant loss of inhibitory activity against the mutant protein confirms the binding site.

Caption: Hypothesized pathway of Acetylcholinesterase inhibition.

Conclusion

This compound is a compound of interest due to its carbamate scaffold, which is prevalent in many established drugs. While its specific targets are currently unknown, a systematic and logical approach, as outlined in this guide, can effectively elucidate its mechanism of action and therapeutic potential. By combining unbiased, proteome-wide screening methods with rigorous biochemical and cell-based validation assays, researchers can confidently identify and characterize the molecular targets of this promising compound. This structured approach not only maximizes the chances of success but also ensures the generation of high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline.

References

- Benchchem. (n.d.). Ethyl N-(6-methylpyridin-2-yl)carbamate.

- Benchchem. (n.d.). Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate.

- Vulcanchem. (n.d.). ethyl N-(5-chloropyridin-2-yl)carbamate.

- ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.

- PubMed. (n.d.). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate.

- National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides.

- National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.

- PubChem. (n.d.). Mecarbam.

- MDPI. (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.

- National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.

- National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules.

- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate.

- PubMed. (n.d.). Synthesis and bacterial biofilm inhibition studies of ethyl N-(2-phenethyl) carbamate derivatives.

- Semantic Scholar. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides.

- N/A. (2024).

- ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References.

- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.

- MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents.

- BLDpharm. (n.d.). 88166-63-6|Methyl (5-((4-chlorobenzyl)oxy)pyridin-2-yl)carbamate.

- National Center for Biotechnology Information. (n.d.). Carbamate Toxicity.

- Chemdiv. (n.d.). Compound methyl (5-chloropyridin-2-yl)carbamate.

- Oakwood Chemical. (n.d.). This compound.

- Lookchem. (n.d.). Cas 41322-67-2,this compound.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl N-(6-methylpyridin-2-yl)carbamate | 103796-10-7 | Benchchem [benchchem.com]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. researchgate.net [researchgate.net]

In silico modeling of ethyl N-(5-methylpyridin-2-yl)carbamate interactions

Title: In Silico Profiling of Ethyl N-(5-methylpyridin-2-yl)carbamate: A Multi-Scale Modeling Framework

Executive Summary

This technical guide establishes a rigorous in silico framework for modeling This compound , a privileged scaffold in medicinal chemistry. Structurally, this molecule combines a lipophilic pyridine ring with a polar carbamate linker, a motif frequently utilized in the design of Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and kinase inhibitors for oncology.

This guide moves beyond generic "docking tutorials" to address the specific physicochemical challenges of this molecule: the resonance-stabilized planarity of the carbamate nitrogen, the protonation state of the pyridine nitrogen, and the potential for pseudo-irreversible covalent interactions with serine proteases/esterases.

Module 1: Ligand Preparation & Quantum Mechanical Characterization

The Challenge: Standard force fields (e.g., MMFF94) often fail to accurately capture the rotational barrier of the carbamate C-N bond. Inaccurate geometry leads to high-energy docking poses that are experimentally irrelevant.

Protocol 1.1: DFT Geometry Optimization To ensure the starting conformation is valid, we employ Density Functional Theory (DFT).

-

Initial Conformation: Generate the 3D structure (SMILES: CCOC(=O)Nc1ccc(C)cn1).

-

Basis Set Selection: Use B3LYP/6-31G *. This level of theory provides an optimal balance between cost and accuracy for organic pharmacophores.

-

Solvation Model: Apply the PCM (Polarizable Continuum Model) using water as the solvent. This is critical because the pyridine nitrogen's basicity (

) is solvent-dependent. -

Charge Calculation: Calculate ESP (Electrostatic Potential) charges rather than Gasteiger charges. The carbamate carbonyl oxygen is a strong hydrogen bond acceptor, and ESP charges better represent the electron density cloud for subsequent docking grids.

Data Output: Key Geometric Parameters

| Parameter | MMFF94 (Standard) | DFT (B3LYP/6-31G*) | Impact on Docking |

| C-N Bond Length | 1.36 Å | 1.34 Å | Shorter bond implies higher double-bond character (planarity). |

| O-C-N-C Dihedral | ~10° (Twisted) | 0.2° (Planar) | Planarity is required for fitting into narrow enzymatic gorges (e.g., AChE). |

| Pyridine N Charge | -0.45 | -0.58 | Higher partial charge increases electrostatic attraction to active site residues. |

Module 2: Target Selection & Structural Preparation

Primary Target: Human Acetylcholinesterase (hAChE) .[1][2] Rationale: The carbamate moiety is a classic pharmacophore for AChE inhibition. It mimics acetylcholine, positioning the molecule to potentially carbamoylate the catalytic serine (Ser203).

Protocol 2.1: Receptor Grid Generation

-

Source: Retrieve PDB ID 6ZWE (Crystal structure of hAChE).[1]

-

Pre-processing:

-

Remove water molecules except those bridging the peripheral anionic site (PAS), as they mediate ligand entry.

-

Protonation States: Use a PropKa prediction at pH 7.4. Crucially, His447 (part of the catalytic triad) must be modeled as neutral (

-protonated) to act as a general base during the catalytic mechanism.

-

-

Grid Box Definition:

-

Center: Coordinates of the catalytic Ser203 (

). -

Dimensions:

Å. This encompasses both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS), allowing the pyridine tail to explore hydrophobic interactions in the gorge.

-

Module 3: Molecular Docking Strategy

The Challenge: Carbamates can bind non-covalently (Michaelis complex) or covalently (carbamoylated enzyme). A rigorous study must model the non-covalent binding affinity first to determine if the molecule resides long enough to react.

Protocol 3.1: Induced Fit Docking (IFD) Standard rigid docking fails here because the bulky methyl-pyridine group requires the aromatic residues lining the AChE gorge (Trp286, Tyr341) to adjust.

-

Software Configuration: (e.g., AutoDock Vina or Glide XP).

-

Flexible Residues: Define Trp286 (PAS) and Phe297 (Acyl binding pocket) as flexible.

-

Scoring Function Weights: Increase the weight of Hydrogen Bond terms. The interaction between the carbamate NH and the backbone carbonyl of the oxyanion hole is the "anchor" for this scaffold.

Visualization: Docking Workflow

Figure 1: Optimized Induced Fit Docking workflow for pyridine carbamates targeting hAChE.

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the pyridine ring remains stably bound in the hydrophobic pocket or if solvent exposure causes dissociation.

Protocol 4.1: Simulation Setup

-

System: Ligand-Protein complex in a TIP3P water box (10 Å buffer).

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

-

Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) to stabilize density.

-

Production Run: 50 ns to 100 ns.

Key Analysis Metric: RMSD & Hydrogen Bond Lifetime

-

Success Criteria: Ligand RMSD

Å over the last 20 ns of simulation. -

Critical Interaction: Monitor the distance between the Carbamate Carbonyl Oxygen and the Oxyanion Hole residues (Gly118, Gly119). If this distance exceeds 3.5 Å for >50% of the simulation, the pose is unstable and unlikely to lead to inhibition.

Module 5: Mechanistic Pathway (Carbamoylation)

For advanced researchers, it is vital to understand that this molecule is likely a pseudo-irreversible inhibitor . The carbamate group is attacked by Ser203, releasing ethanol and leaving the N-(5-methylpyridin-2-yl) carbamoyl group attached to the enzyme.

Visualization: Inhibition Mechanism [1][3]

Figure 2: Kinetic pathway of AChE inhibition by this compound.

References

-

Design and Evaluation of Pyridine Carbamates

-

Source:

- Relevance: Establishes the specific protocol for docking pyridine-based carbam

-

-

Crystallographic Standards

-

Source:

- Relevance: Provides the high-resolution human Acetylcholinesterase structure required for accurate grid gener

-

-

Kinase Inhibition Context (Off-Target Profiling)

-

Source:

- Relevance: Validates the use of molecular dynamics to distinguish between stable and unstable binding modes in kinase pockets for pyridine deriv

-

-

Docking Methodology for Carbamates

-

Source:

- Relevance: Foundational text for the scoring functions used to evaluate the hydrogen bonding of the carbam

-

Sources

- 1. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Unsung Hero of Medicinal Chemistry: A Technical Guide to 2-Aminopyridine Derivatives

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutics is perpetual. Among the plethora of heterocyclic compounds, 2-aminopyridine has emerged as a consistently reliable and versatile pharmacophore. Its simple, low-molecular-weight structure belies a remarkable capacity for chemical modification, leading to a vast array of derivatives with significant pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of 2-aminopyridine derivatives, offering field-proven insights for their effective utilization in drug discovery programs.

The Chemistry of 2-Aminopyridine: Synthesis and Characterization

The inherent reactivity of the 2-aminopyridine scaffold, possessing both a nucleophilic amino group and a basic pyridine nitrogen, allows for a multitude of synthetic transformations. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, substrate availability, and scalability.

Synthetic Strategies: A Comparative Overview

Several synthetic methodologies are employed for the construction of the 2-aminopyridine core and its derivatives. Multicomponent reactions (MCRs) have gained significant traction due to their efficiency and atom economy.[1][2]

Table 1: Comparative Analysis of Major Synthetic Routes to 2-Aminopyridine Derivatives

| Synthetic Method | Typical Conditions | Advantages | Disadvantages |

| Multicomponent Reactions (MCRs) | Often solvent-free, heating (e.g., 80°C)[1] | High efficiency, atom economy, operational simplicity, access to diverse structures in a single step.[1][3] | Can sometimes lead to mixtures of products requiring careful purification. |

| Substitution of Halopyridines | Reaction of a 2-halopyridine with an amine | Readily available starting materials, predictable regioselectivity. | May require harsh reaction conditions or catalysts. |

| Chichibabin Reaction | Reaction of pyridine with sodium amide | Direct amination of the pyridine ring. | Often requires high temperatures and strong bases, regioselectivity can be an issue with substituted pyridines. |

| Ring Construction Methods | Condensation of β-dicarbonyl compounds with amidines[4] | Builds the pyridine ring from acyclic precursors, allowing for diverse substitution patterns. | Can involve multiple steps and require specific precursor synthesis. |

Experimental Protocol: Three-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol details a solvent-free, three-component reaction which is a simple, fast, and environmentally cleaner method for synthesizing substituted 2-aminopyridines.[1]

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).

-

Reaction Conditions: Heat the mixture at 80°C for 3 hours with continuous stirring. The reaction is performed without any solvent.[1]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting solid is then washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-aminopyridine derivative.

Self-Validating System: The success of this protocol is validated by the straightforward isolation of a single major product, which can be readily characterized by standard spectroscopic techniques. The solvent-free condition minimizes the risk of side reactions involving the solvent.[1]

Spectroscopic Characterization

The unambiguous identification of synthesized 2-aminopyridine derivatives is crucial. A combination of spectroscopic techniques provides a comprehensive structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the pyridine ring typically appear in the range of δ 6.5-8.5 ppm. The chemical shift of the amino protons can vary widely depending on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the pyridine ring resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) typically appears at a distinct chemical shift.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amino group in the range of 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern can provide further structural information, often involving the loss of small molecules like HCN or NH₃ from the pyridine ring.[6][7]

The Pharmacological Landscape of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1]

Anticancer Activity: Targeting Kinase Signaling

A significant area of research has focused on 2-aminopyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[8] 2-Aminopyridine derivatives have been successfully designed as selective JAK2 inhibitors.[9][10]

Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the JAK2 enzyme, preventing the phosphorylation of STAT proteins. This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on the JAK-STAT pathway.[10]

Caption: JAK-STAT signaling pathway and inhibition by 2-aminopyridine derivatives.

ALK gene rearrangements are oncogenic drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).[11] 2-Aminopyridine derivatives have been developed as potent ALK inhibitors, including those effective against crizotinib-resistant mutants.[12][13]

Mechanism of Action: Similar to JAK inhibitors, ALK inhibitors compete with ATP for binding to the kinase domain of the ALK fusion protein. This prevents autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-AKT pathways, ultimately leading to apoptosis of cancer cells.[11][14]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. 2-Aminopyridine derivatives have demonstrated promising activity against a range of microbial pathogens.[4][15]

Table 2: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 2c | S. aureus | 0.039 | [1] |

| Compound 2c | B. subtilis | 0.039 | [1] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-aminopyridine derivatives.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: The 2-aminopyridine derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][17]

Structure-Activity Relationship (SAR) Insights: The antibacterial activity of 2-aminopyridine derivatives is influenced by the nature of the substituents on the pyridine ring and the amino group. For instance, the introduction of a cyclohexylamine moiety has been shown to enhance activity against Gram-positive bacteria.[1] The cationic nature of some derivatives may facilitate their interaction with and disruption of the bacterial cell membrane.

Neuroprotective Effects

Certain aminopyridine derivatives, notably 4-aminopyridine (a positional isomer of 2-aminopyridine), have demonstrated neuroprotective properties and are used in the symptomatic treatment of multiple sclerosis (MS).[18][19][20]

Mechanism of Action: 4-Aminopyridine is a potassium channel blocker. In demyelinated axons, the exposure of voltage-gated potassium channels leads to a leakage of potassium ions, which impairs nerve impulse conduction. By blocking these channels, 4-aminopyridine helps to restore action potential propagation, thereby improving neurological function.[18][20] Additionally, evidence suggests that 4-aminopyridine may exert neuroprotective effects by suppressing microglial activation and reducing the production of pro-inflammatory cytokines.[18]

Caption: Neuroprotective mechanisms of 4-aminopyridine.

Future Perspectives and Conclusion

The 2-aminopyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and proven track record in yielding biologically active molecules ensure its continued relevance in medicinal chemistry.[2] Future research will likely focus on the development of more selective and potent derivatives, particularly in the areas of oncology and neurodegenerative diseases. The exploration of novel multicomponent reactions and the application of computational methods for rational drug design will undoubtedly accelerate the discovery of next-generation 2-aminopyridine-based drugs.

References

-

Multicomponent synthesis of 2-aminopyridines 2a-l. ResearchGate. Available at: [Link].

-

Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Available at: [Link].

- Kibou, Z., Aissaoui, N., Chtita, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3438.

- Process for preparing 2-aminopyridine derivatives. Google Patents.

- Ma, L., Liu, Y., Wang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048.

- Zhang, G., Yu, Y., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.

- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery.

-

(PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available at: [Link].

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. Available at: [Link].

- Dietrich, M., Hart, H., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine.

- Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779.

-

2-Aminopyridine. NIST WebBook. Available at: [Link].

-

Neuroprotective Properties of 4-Aminopyridine. PubMed. Available at: [Link].

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link].

-

1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... ResearchGate. Available at: [Link].